Product packaging for 5-Ethenyl-6-fluoropyridin-3-amine(Cat. No.:CAS No. 209329-00-0)

5-Ethenyl-6-fluoropyridin-3-amine

Cat. No.: B8660783
CAS No.: 209329-00-0
M. Wt: 138.14 g/mol
InChI Key: LXQKWZGYVBBNMF-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of natural products, pharmaceuticals, and functional materials. nbinno.comsigmaaldrich.com Its structural similarity to benzene, coupled with the electronic influence of the nitrogen atom, imparts unique reactivity and physical properties. nih.gov The pyridine nucleus is a common feature in many approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. sigmaaldrich.comrsc.org The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic properties of molecules in which it is incorporated. nih.govchemicalbook.com

Significance of Fluorine Substitution in Aromatic Systems for Synthetic Design

The introduction of fluorine into aromatic systems is a widely employed strategy in modern drug design and materials science. nih.govnih.gov The small size of the fluorine atom, comparable to that of hydrogen, allows for its introduction with minimal steric perturbation. nih.gov However, its high electronegativity profoundly alters the electronic properties of the aromatic ring, influencing acidity, basicity, and dipole moment. nih.govgoogle.com A key advantage of fluorination is the increased metabolic stability it can confer to a molecule, as the strong carbon-fluorine bond is resistant to enzymatic cleavage by cytochrome P450 enzymes. google.comnih.gov This can lead to improved pharmacokinetic profiles and enhanced biological activity. nih.govgoogle.com

Overview of Pyridinamine Scaffolds in Advanced Chemical Research

Pyridinamine scaffolds, which feature one or more amino groups on the pyridine ring, are versatile intermediates in organic synthesis. nih.govresearchgate.net The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, and a precursor for a wide range of other functional groups. rsc.org The combination of the pyridine ring and the amino group(s) creates a platform for the synthesis of complex molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The development of efficient methods for the synthesis and functionalization of pyridinamines is an active area of research. nih.govresearchgate.net

Rationale for Focused Research on 5-Ethenyl-6-fluoropyridin-3-amine

The specific compound, this compound, combines the key structural features of a fluorinated pyridinamine with the added functionality of a vinyl group. The fluorine atom at the 6-position is expected to influence the reactivity of the pyridine ring and enhance metabolic stability. The amino group at the 3-position provides a handle for further chemical modification and can participate in important intermolecular interactions. The vinyl group at the 5-position is a versatile functional group that can undergo a variety of chemical transformations, including polymerization, addition reactions, and cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules and materials. The unique combination of these three functional groups on a single pyridine scaffold makes this compound a molecule of significant interest for fundamental chemical research and potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2 B8660783 5-Ethenyl-6-fluoropyridin-3-amine CAS No. 209329-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

209329-00-0

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

5-ethenyl-6-fluoropyridin-3-amine

InChI

InChI=1S/C7H7FN2/c1-2-5-3-6(9)4-10-7(5)8/h2-4H,1,9H2

InChI Key

LXQKWZGYVBBNMF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)N)F

Origin of Product

United States

Mechanistic Studies of 5 Ethenyl 6 Fluoropyridin 3 Amine Reactivity

Reactivity of the Ethenyl Group

The ethenyl group attached to the pyridine (B92270) ring at the 5-position is an electron-rich double bond, making it susceptible to various addition reactions. The electronic nature of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the electron-donating amine group, will modulate the reactivity of this vinyl moiety.

Electrophilic Addition Reactions

The ethenyl group is expected to undergo electrophilic addition reactions, a characteristic feature of alkenes. wikipedia.orglasalle.edu In these reactions, an electrophile attacks the π-bond of the ethenyl group, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. The pyridine ring itself is generally electron-deficient, which can decrease the nucleophilicity of the vinyl group compared to simple alkenes. However, the presence of the electron-donating amino group at the 3-position can partially counteract this effect.

Vinylpyridines are known to be effective Michael acceptors. nih.gov This suggests that 5-Ethenyl-6-fluoropyridin-3-amine could react with nucleophiles in a conjugate addition fashion, especially under acidic conditions where the pyridine nitrogen is protonated, enhancing the electrophilicity of the ring system.

Radical Addition Pathways

The ethenyl group is also susceptible to radical addition reactions. Visible-light-driven photoredox catalysis has emerged as a powerful tool for the radical functionalization of vinylpyridines. acs.orgnih.govthieme-connect.com These reactions often proceed with high reactivity and can be performed under mild conditions. acs.orgnih.gov Chiral Brønsted acids can be employed to achieve enantioselective radical additions to vinylpyridines, yielding valuable chiral pyridine derivatives. acs.orgnih.gov It is anticipated that this compound would similarly participate in such transformations, allowing for the introduction of a wide range of functional groups at the side chain.

Polymerization Mechanisms (if applicable to the ethenyl group)

Vinylpyridines are known to undergo polymerization. For instance, 4-vinylpyridine (B31050) can be polymerized through various methods, including spontaneous polymerization upon protonation or quaternization, as well as controlled radical polymerization techniques. rsc.orgmdpi.comresearchgate.net The polymerization of 2-vinylpyridine (B74390) has also been studied. acs.orgnih.gov Given this precedent, the ethenyl group of this compound is likely capable of participating in polymerization reactions, potentially leading to the formation of novel functional polymers. The presence of the fluorine and amine groups would be expected to influence the polymerization behavior and the properties of the resulting polymer.

Reactivity of the Amine Group

The amine group at the 3-position is a key determinant of the molecule's basicity and nucleophilicity. Its reactivity is influenced by its position on the pyridine ring and the presence of the adjacent fluorine atom.

Nucleophilic Reactivity of the Pyridinamine Functionality

The amine group in aminopyridines is nucleophilic and can participate in a variety of chemical transformations. nih.gov Aminopyridines are widely used as synthetic intermediates in the preparation of pharmaceuticals and other biologically active compounds. rsc.org The lone pair of electrons on the nitrogen atom of the amino group can attack electrophilic centers. However, the nucleophilicity of the exocyclic amino group is in competition with the nucleophilicity of the pyridine ring nitrogen. acs.orguni-muenchen.de

In the case of this compound, the fluorine atom at the 6-position, being strongly electronegative, will exert an inductive electron-withdrawing effect, which is expected to decrease the nucleophilicity of the adjacent amine group. Nevertheless, the amine group should still be capable of reacting with suitable electrophiles.

Protonation and Basicity Studies of the Amine Group

The basicity of aminopyridines is a fundamental property that governs their behavior in acid-base reactions. In general, the pyridine ring nitrogen is more basic than the exocyclic amino group. chemicalforums.comquora.comstackexchange.comreddit.com This is because the lone pair on the ring nitrogen is in an sp²-hybridized orbital and is not involved in the aromatic π-system, making it more available for protonation. chemicalforums.comwikipedia.org Protonation of the amino group would disrupt the aromaticity of the pyridine ring to a greater extent.

The position of the amino group on the pyridine ring significantly affects the basicity of the ring nitrogen. Electron-donating amino groups generally increase the basicity of the pyridine nitrogen. The pKa values of the conjugate acids of various aminopyridines illustrate this trend.

Compound pKa of Conjugate Acid
Pyridine 5.23 wikipedia.org
2-Aminopyridine (B139424) 6.86 quora.com
3-Aminopyridine (B143674) ~5.7 (predicted) reddit.com
4-Aminopyridine 9.17 quora.com

Formation of Schiff Bases and Imines

The primary amino group at the C-3 position of this compound is a key site for nucleophilic reactions, most notably the formation of Schiff bases (also known as imines or azomethines). This reaction involves the condensation of the primary amine with an aldehyde or a ketone. wikipedia.org

The general mechanism commences with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a water molecule, leading to the formation of a carbon-nitrogen double bond, the characteristic feature of a Schiff base. wikipedia.orgtandfonline.com This process is typically reversible and often carried out in solvents like ethanol, sometimes with a catalytic amount of acid. tandfonline.comresearchgate.net

The nucleophilicity of the amino group in this compound is modulated by the electronic effects of the other substituents on the pyridine ring. The fluorine atom at the ortho position (C-6) exerts a strong electron-withdrawing inductive effect, which tends to decrease the basicity and nucleophilicity of the amino group. Conversely, the ethenyl group at C-5 is a weak electron-donating group through resonance, which can slightly enhance the nucleophilicity. The pyridine ring nitrogen itself is strongly electron-withdrawing, further deactivating the ring. Despite the deactivating influence of the fluorine and the ring nitrogen, the inherent reactivity of the primary amine generally allows for the successful synthesis of Schiff bases under appropriate reaction conditions. For instance, various 2-aminopyridine derivatives readily react with aldehydes to form Schiff bases, indicating that the ring nitrogen's deactivation does not preclude this transformation. tandfonline.comresearchgate.netmdpi.com

Table 1: Examples of Reaction Conditions for Schiff Base Formation with Aminopyridine Analogues This table presents data from reactions with similar aminopyridine compounds to illustrate typical conditions.

Amine ReactantCarbonyl ReactantSolventCatalyst/ConditionsProduct TypeReference
2-Aminopyridine derivatives3,4,5-Trimethoxy benzaldehydeEthanolReflux, 75°CSchiff Base tandfonline.com
2-Amino-6-methylbenzothiazole5-Bromo-2-hydroxybenzaldehydeEthanolRefluxSchiff Base quimicaorganica.org
3-AminobenzanthroneVarious heterocyclic aldehydesDMF/MethanolNaBH₄ (for reduction of imine)Reduced Schiff Base mdpi.com

Reactivity of the Fluorine Atom

The fluorine atom at the C-6 position is a focal point for nucleophilic substitution reactions, a characteristic feature of fluorinated heteroaromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The fluorine atom on the this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom acts as a potent electron-withdrawing group, significantly lowering the electron density at the ortho (C-2, C-6) and para (C-4) positions. This electron deficiency makes the C-6 carbon, to which the fluorine is attached, highly electrophilic and prone to attack by nucleophiles. nih.govacs.org

The SNAr mechanism is a two-step process:

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination Step: The leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the pyridine ring is restored.

Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate. acs.org The rate of SNAr reactions on halopyridines follows the order F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. semanticscholar.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom. The reaction is often facilitated by a base and can proceed under mild conditions. nih.govresearchgate.net The presence of the amino group at C-3 and the ethenyl group at C-5 can influence the reaction rate through their electronic effects, but the dominant activating effect of the ring nitrogen ensures that SNAr at the C-6 position is a highly favorable process.

Hydrodefluorination Pathways and Prevention Strategies

Hydrodefluorination (HDF) is a competing reaction pathway where the fluorine atom is replaced by a hydrogen atom. This process is particularly relevant in the context of transition-metal-catalyzed reactions or when using hydride reagents. acs.orgresearchgate.net

Mechanistic studies on fluoropyridines have shown that HDF can proceed through several pathways. For instance, with ruthenium-NHC catalysts, HDF can occur via a stepwise mechanism involving oxidative addition of the C-F bond to the metal center, followed by a ligand exchange and reductive elimination. acs.org Alternatively, a concerted pathway involving direct Ru-H/C-F exchange may operate. acs.org Zirconocene-based catalysts have also been shown to effectively catalyze the HDF of pentafluoropyridine (B1199360), where the active species is a zirconium hydride. researchgate.net

Key Factors Influencing Hydrodefluorination:

Catalyst: The choice of metal and its ligand sphere is crucial. For example, the regioselectivity of HDF on pentafluoropyridine was found to be dependent on the N-heterocyclic carbene (NHC) ligand used in a ruthenium catalyst system. acs.org

Hydride Source: Reagents like diisobutylaluminum hydride (DIBAL-H) or silanes are common hydride sources that can promote HDF. researchgate.net

Reaction Conditions: Temperature and solvent can influence the competition between SNAr and HDF.

Prevention Strategies: To favor the desired SNAr reaction over HDF, the following strategies can be employed:

Avoid Strong Hydride Reagents: When nucleophilic substitution is the goal, strong reducing agents and hydride sources should be avoided.

Careful Catalyst Selection: If a catalyst is necessary, one that does not readily activate C-F bonds for hydrogenolysis should be chosen.

Control of Reaction Conditions: Running the reaction under non-reductive conditions is paramount. For standard SNAr reactions with common nucleophiles, HDF is not typically a major competing pathway unless specific hydride donors are present.

Pyridine Ring Reactivity and Transformations

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles, making it much less reactive than benzene. quimicaorganica.orgwikipedia.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, rendering it almost inert to electrophilic attack. rsc.orgyoutube.com

However, the reactivity and regioselectivity in this compound are significantly modified by the substituents:

-NH₂ (Amino group): This is a powerful activating group and is ortho, para-directing. Relative to its position at C-3, it directs electrophiles to C-2 and C-4.

-F (Fluoro group): This is a deactivating group due to its strong inductive effect but is also ortho, para-directing through resonance. Relative to its position at C-6, it directs towards C-5 (occupied) and C-3 (occupied).

-CH=CH₂ (Ethenyl group): This is a weakly activating group and is ortho, para-directing. Relative to its position at C-5, it directs towards C-4 and C-6 (occupied).

Ring Nitrogen: Strongly deactivating and meta-directing, favoring positions C-3 and C-5 (both occupied).

The directing effects of the substituents are summarized in the table below.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

PositionSubstituentActivating/DeactivatingDirecting EffectPotential EAS Sites
1NitrogenStrongly Deactivatingmeta (to C-3, C-5)-
3-NH₂Strongly Activatingortho, para (to C-2, C-4)C-2, C-4
5-CH=CH₂Weakly Activatingortho, para (to C-4, C-6)C-4
6-FDeactivatingortho, para (to C-3, C-5)-

Nucleophilic Addition to the Pyridine Ring

While SNAr involves the substitution of the fluorine atom, nucleophiles can also, in principle, add directly to the carbon atoms of the pyridine ring itself, especially when the ring is electron-deficient. quimicaorganica.org This is known as a nucleophilic addition reaction. wikipedia.org The electron-withdrawing nature of the ring nitrogen and the fluorine atom at C-6 makes the pyridine ring in this compound susceptible to this type of reaction.

Hard nucleophiles, such as organometallic reagents (e.g., organolithiums) or hydrides, typically add to the C-2 or C-6 positions of the pyridine ring. quimicaorganica.org In this specific molecule, attack at C-6 would lead to SNAr of the fluorine. However, attack at C-2 is also a possibility. The addition of a nucleophile at C-2 would form a non-aromatic anionic intermediate. This intermediate can then be quenched, for example by a proton source, to yield a dihydropyridine (B1217469) derivative. In some cases, subsequent oxidation can lead to the restoration of aromaticity, resulting in a net nucleophilic substitution of a hydrogen atom (a Chichibabin-type reaction), although this typically requires the loss of a hydride ion, which is unfavorable unless an oxidizing agent is present.

The presence of the strongly electron-donating amino group at C-3 counteracts the electron-withdrawing effects of the ring nitrogen and fluorine, making nucleophilic addition to the ring less favorable than on an unsubstituted or more heavily deactivated pyridine ring. The primary and more facile reaction pathway for a nucleophile would be the SNAr reaction at the C-6 position. Nucleophilic addition to the ring carbons would likely require very strong (hard) nucleophiles and would be in competition with the highly activated SNAr pathway.

Mechanistic Insights into the Reactivity of this compound Remain Elusive

Despite significant interest in the synthesis and reactivity of substituted pyridines for applications in pharmaceuticals and materials science, detailed mechanistic studies concerning the dearomatization-rearomatization sequences of this compound are not publicly available in current scientific literature.

The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of various functional groups, such as vinyl and fluoro substituents, can significantly modulate the biological activity and physicochemical properties of the resulting molecules. The presence of an ethenyl (vinyl) group and a fluorine atom on the pyridine ring of this compound suggests a rich and complex reactivity profile. However, specific investigations into the mechanistic pathways of its dearomatization and subsequent rearomatization are yet to be reported.

In a broader context, the study of dearomatization reactions of pyridines is a vibrant area of chemical research. These reactions provide a powerful strategy for the synthesis of saturated and partially saturated nitrogen-containing heterocycles, which are valuable building blocks in organic synthesis. Methodologies for the dearomatization of fluorinated pyridines, for instance, have been developed using transition metal catalysis, often employing rhodium or copper complexes in the presence of reducing agents like pinacol (B44631) borane (B79455) to yield piperidine (B6355638) derivatives.

Similarly, the reactivity of vinylpyridines is a subject of ongoing investigation. The vinyl group can participate in various transformations, including polymerization and reactions with strong bases. The electronic interplay between the vinyl group, the fluorine atom, and the amine substituent on the pyridine ring of the title compound would likely influence its reactivity in unique ways.

While general principles of pyridine reactivity, dearomatization, and rearomatization of dihydropyridines are well-established, the specific application and mechanistic elucidation of these principles for this compound have not been documented. The absence of such studies means that a detailed analysis of its dearomatization-rearomatization sequences, including the identification of intermediates and the influence of reaction conditions, remains a subject for future research.

Further investigation into the reactivity of this compound would be necessary to delineate the specific pathways and intermediates involved in its dearomatization-rearomatization sequences. Such studies would not only contribute to a deeper understanding of the fundamental chemistry of substituted pyridines but also potentially unlock new synthetic routes to novel and medicinally relevant compounds.

Reactivity Profile

Reactions at the Vinyl Group

The ethenyl (vinyl) group is susceptible to a range of reactions, making it a versatile handle for further molecular elaboration.

Polymerization: Vinylpyridines are known to undergo polymerization, which could be initiated by radical, anionic, or cationic methods. nbinno.com

Electrophilic Addition: The double bond can react with electrophiles such as halogens, hydrogen halides, and oxidizing agents.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation.

Cross-Coupling Reactions: The vinyl group can participate in various transition metal-catalyzed cross-coupling reactions.

Reactions involving the Amino Group

The primary amino group at the 3-position is a key site for functionalization.

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form the corresponding amides or sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

N-Alkylation: The amino group can be alkylated under appropriate conditions.

Reactivity of the Fluorine Atom

The fluorine atom at the 6-position activates the ring towards nucleophilic aromatic substitution (SNAr). nih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, such as alkoxides, thiolates, and amines, particularly under forcing conditions. The rate of this reaction is generally faster for fluoropyridines compared to their chloro- or bromo-analogues. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Ethenyl 6 Fluoropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Ethenyl-6-fluoropyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

¹H NMR Spectral Interpretation, including Coupling Patterns for Ethenyl and Pyridine (B92270) Protons

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethenyl (vinyl) group, and the protons of the amine group.

The two aromatic protons on the pyridine ring are anticipated to appear as doublets due to coupling with the adjacent fluorine atom and with each other, though long-range couplings can sometimes introduce more complex splitting. The proton at the C2 position is expected to be a doublet, while the proton at the C4 position will also likely appear as a doublet.

The ethenyl group will present a characteristic set of signals: a doublet of doublets for the proton on the alpha-carbon and two distinct doublets of doublets for the geminal protons on the beta-carbon. These splitting patterns arise from geminal, cis, and trans couplings.

The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.8 - 8.2dJ(H-F) ≈ 2-4 Hz
H-47.0 - 7.4dJ(H-H) ≈ 2-3 Hz
-CH=CH₂6.5 - 6.8ddJ(trans) ≈ 17 Hz, J(cis) ≈ 11 Hz
-CH=CH₂ (cis-H)5.3 - 5.6dJ(cis) ≈ 11 Hz
-CH=CH₂ (trans-H)5.8 - 6.1dJ(trans) ≈ 17 Hz
-NH₂3.5 - 5.0br s-

¹³C NMR Chemical Shift Assignments and Fluorine Coupling

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The pyridine ring carbons will show characteristic shifts, with the carbon atoms directly bonded to the fluorine and nitrogen atoms being significantly influenced. The C-F coupling will result in the splitting of the C6 signal into a doublet with a large coupling constant. Other carbons in the pyridine ring may also show smaller couplings to the fluorine atom. The two carbons of the ethenyl group will appear in the typical olefinic region of the spectrum.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C2135 - 145dJ(C-F) ≈ 3-5 Hz
C3140 - 150s-
C4120 - 130dJ(C-F) ≈ 4-6 Hz
C5125 - 135dJ(C-F) ≈ 15-20 Hz
C6155 - 165dJ(C-F) ≈ 230-250 Hz
-CH=CH₂130 - 140s-
-CH=CH₂115 - 125s-

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. biophysics.orgwikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. This signal would likely be a multiplet due to coupling with the nearby aromatic protons. The typical chemical shift range for fluoroaromatic compounds can be broad, but for fluoropyridines, it often falls within a predictable region. wikipedia.orgthermofisher.com

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C6-F-65 to -90m

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key correlations would be expected between the aromatic protons on the pyridine ring, as well as between the protons of the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C2, C4, and the ethenyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons (C3, C5, and C6) by observing correlations from the aromatic and ethenyl protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For this compound (C₇H₇FN₂), the exact mass can be calculated.

Predicted HRMS Data:

IonCalculated Exact Mass [M+H]⁺
[C₇H₈FN₂]⁺139.06715

This calculated mass would be compared to the experimentally determined value to confirm the elemental composition of the synthesized compound.

Fragmentation Pathways and Structural Confirmation

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation pattern upon ionization. While the specific mass spectrum for this compound is not publicly available, expected fragmentation pathways can be inferred from the behavior of related molecules, such as vinylpyridines and other substituted pyridines. nih.govresearchgate.net

Upon electron impact ionization, the molecular ion (M+) would be formed. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely involve the substituents on the pyridine ring.

Loss of a Hydrogen Radical (H•): The molecular ion could lose a hydrogen radical from the ethenyl group to form a stable vinylpyridinium cation.

Loss of HCN: A common fragmentation for pyridine rings involves the cleavage of the ring to eliminate a molecule of hydrogen cyanide (HCN).

Loss of the Ethenyl Group: Cleavage of the bond connecting the ethenyl group to the pyridine ring could result in the loss of a C2H3• radical, leading to a fluorinated aminopyridine cation.

Retro-Diels-Alder (RDA) Reaction: The pyridine ring itself could undergo a retro-Diels-Alder reaction, leading to the fission of the ring into smaller charged and neutral fragments.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) (HF) is a possible pathway, driven by the presence of the fluorine atom and an adjacent hydrogen. nih.gov

Amine Group Fragmentation: The primary amine group can undergo fragmentation, typically involving the loss of NH2• or NH3.

The precise fragmentation pattern and the relative abundance of the fragment ions would serve as a chemical fingerprint, allowing for the structural confirmation of this compound when compared with reference spectra or predicted patterns.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound. youtube.com Each functional group possesses characteristic vibrational modes that correspond to specific absorption bands in the IR spectrum and scattered light frequencies in the Raman spectrum. nih.gov

Characteristic Absorption Bands for Ethenyl, Amine, and Fluorinated Pyridine Moieties

The vibrational spectrum of this compound is a composite of the vibrations from its constituent parts: the ethenyl (vinyl) group, the primary amine group, and the fluorinated pyridine ring.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Amine (N-H) Symmetric & Asymmetric Stretching3300 - 3500 acs.org
N-H Bending (Scissoring)1590 - 1650 acs.org
Ethenyl (C=C) C=C Stretching1620 - 1680 researchgate.net
=C-H Stretching3010 - 3095 nih.govchemicalbook.com
=C-H Bending (Out-of-plane)910 - 990 researchgate.net
Fluorinated Pyridine C=C & C=N Ring Stretching1400 - 1600 researchgate.netresearchgate.net
C-F Stretching1000 - 1400 researchgate.netrruff.info
C-H Aromatic Stretching~3000 - 3100 iucr.org

Functional Group Identification

The presence of each key functional group can be confirmed by identifying its characteristic peaks in the IR and Raman spectra.

Amine Group: The N-H stretching vibrations, appearing as two distinct bands for a primary amine in the 3300-3500 cm⁻¹ region, are a clear indicator of the amino group. The N-H scissoring bend around 1590-1650 cm⁻¹ further confirms its presence.

Ethenyl Group: The C=C stretch of the vinyl group is expected around 1620-1680 cm⁻¹. researchgate.net The vinylic C-H stretching vibrations appear above 3000 cm⁻¹, and the out-of-plane C-H bending vibrations are typically found in the 910-990 cm⁻¹ region. nih.govchemicalbook.comresearchgate.net

Fluorinated Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net The C-F stretching vibration is a strong absorption in the IR spectrum, typically located in the 1000-1400 cm⁻¹ fingerprint region, providing definitive evidence for the fluorine substituent. researchgate.netrsc.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the π-electron system of the fluorinated pyridine ring.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted pyridine ring. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For aminopyridines, these bands are often observed in the 200-300 nm range. acs.orgresearchgate.net

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the amine group) to a π* antibonding orbital. These transitions result in weaker absorption bands, often appearing at longer wavelengths (above 300 nm) and can sometimes be obscured by the more intense π→π* bands. researchgate.net

The ethenyl and amino groups act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. Both groups are electron-donating and are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine. The presence of these groups in conjugation with the pyridine ring extends the π-system, lowering the energy gap for electronic transitions. researchgate.netnih.govnih.gov

Transition TypeExpected Wavelength Range (nm)Associated MoietiesSource
π→π230 - 260Pyridine Ring, Ethenyl Group researchgate.net
π→π (shifted)280 - 320Full conjugated system acs.orgresearchgate.net
n→π*> 300Pyridine N, Amine N researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been reported in the searched literature, we can predict its key structural features based on crystallographic data from analogous molecules, such as fluorinated aminopyridines and other substituted pyridines. iucr.orgnih.govresearchgate.netgrowingscience.comnih.gov

A crystal structure would provide exact measurements of bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be largely planar. The substituents—ethenyl, fluoro, and amino groups—will have specific orientations relative to this ring.

Key anticipated structural features include:

Intermolecular Hydrogen Bonding: The primary amine group is a hydrogen bond donor, and the pyridine nitrogen is a potential hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded networks in the crystal lattice, significantly influencing the molecular packing. iucr.org

Planarity and Torsion Angles: The degree of planarity between the ethenyl group and the pyridine ring would be determined, indicating the extent of π-conjugation.

C-F Bond and Interactions: The C-F bond length would be accurately measured. Weak intermolecular interactions involving the fluorine atom, such as C-H···F hydrogen bonds, may also be observed, further stabilizing the crystal structure. iucr.org

The table below lists expected bond lengths based on data from similar structures. growingscience.comnih.gov

BondExpected Length (Å)Source
C-C (ring)1.38 - 1.40 growingscience.com
C-N (ring)1.33 - 1.35 growingscience.comnih.gov
C-NH₂~1.36 iucr.org
C-F~1.35 iucr.org
C=C (ethenyl)~1.34 nih.gov
C-C (vinyl-ring)~1.47 nih.gov

Obtaining the actual crystal structure would be invaluable for a complete understanding of the molecule's solid-state conformation and its intermolecular interactions.

Confirmation of Molecular Geometry and Stereochemistry

A definitive confirmation of the molecular geometry and stereochemistry of this compound would necessitate techniques such as X-ray crystallography or gas-phase electron diffraction. These methods would provide precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional arrangement of the atoms.

In the absence of specific data for this compound, we can infer general structural characteristics from related compounds. For instance, the pyridine ring is expected to be largely planar. The exocyclic amino group may exhibit some degree of pyramidalization, and its hydrogen atoms would be oriented relative to the plane of the pyridine ring. The orientation of the ethenyl group relative to the pyridine ring would be of particular interest, as steric and electronic effects would influence its conformation.

Table 1: Hypothetical Bond Parameters for this compound (Based on General Pyridine Derivatives)

ParameterExpected Range/ValueNotes
C-C (ring) bond lengths1.38 - 1.40 ÅTypical for aromatic systems.
C-N (ring) bond lengths1.33 - 1.35 ÅShorter than C-C due to nitrogen's electronegativity.
C-F bond length~1.35 ÅCharacteristic of a C(sp²)-F bond.
C-NH₂ bond length~1.38 ÅShorter than a typical C-N single bond due to resonance.
C=C (ethenyl) bond length~1.34 ÅStandard double bond length.
C-C (ring-ethenyl) bond length~1.47 ÅTypical for a C(sp²)-C(sp²) single bond.
C-N-C bond angle (ring)~117°Varies depending on the specific pyridine derivative.
C-C-F bond angle~119°Influenced by the fluorine substituent.
C-C-NH₂ bond angle~121°Amino group substituent effect.

Note: This table is illustrative and based on general values for similar chemical structures. Actual values for this compound would require experimental determination.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence of the amino group as a hydrogen bond donor and the pyridine nitrogen and fluorine atom as potential acceptors suggests that hydrogen bonding would play a crucial role in the solid-state architecture.

Studies on similar aminopyridine derivatives have shown the prevalence of N-H···N and N-H···O hydrogen bonds in their crystal structures. nih.govacs.orgmdpi.com In the case of this compound, N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another are highly probable. Furthermore, the fluorine atom could participate in weaker C-H···F hydrogen bonds.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Significance
Hydrogen BondingN-H (amino group)N (pyridine ring)Strong, primary interaction driving crystal packing.
Hydrogen BondingN-H (amino group)F (fluoro group)Weaker than N-H···N, but could be a significant secondary interaction.
π-π StackingPyridine ringPyridine ringContributes to crystal stability through dispersion forces.
C-H···π InteractionsC-H (ethenyl/ring)Pyridine ringFurther stabilizes the crystal lattice.

Note: This table outlines potential interactions. The actual interactions and their geometry would need to be confirmed by X-ray crystallographic analysis.

Chemical Functionalization and Derivatization Strategies of 5 Ethenyl 6 Fluoropyridin 3 Amine

Modification of the Amine Group

The primary amine at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including acylation, alkylation, and sulfonylation, as well as the formation of ureas and carbamates.

The nucleophilic nature of the amine group readily allows for the introduction of a wide range of substituents.

Acylation: The reaction of 5-Ethenyl-6-fluoropyridin-3-amine with acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine leads to the formation of the corresponding amides. This reaction is typically high-yielding and allows for the introduction of various acyl groups, thereby modulating the electronic and steric properties of the molecule.

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, a milder and more controlled approach, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) to furnish the desired mono-alkylated product.

Sulfonylation: The amine group can be converted to a sulfonamide by reacting it with a sulfonyl chloride in the presence of a base. This transformation is significant in medicinal chemistry as the sulfonamide functional group is a well-known pharmacophore.

Reaction TypeReagentsProduct
AcylationAcid Chloride/Anhydride, BaseAmide
AlkylationAlkyl Halide, BaseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary Amine
SulfonylationSulfonyl Chloride, BaseSulfonamide

These functional groups are pivotal in drug design due to their ability to participate in hydrogen bonding interactions with biological targets.

Amides: As previously mentioned, amides are readily synthesized via acylation. The amide linkage is generally stable and can significantly influence the conformational preferences of the molecule.

Ureas: The reaction of this compound with isocyanates or by a two-step procedure involving phosgene (B1210022) or a phosgene equivalent followed by the addition of another amine leads to the formation of ureas. Substituted ureas are a common feature in many biologically active compounds.

Carbamates: Carbamates can be prepared by reacting the amine with a chloroformate or by the reaction with an alcohol in the presence of a coupling agent that activates the amine. Carbamates are often used as protecting groups for amines or as key structural motifs in pharmaceuticals.

Transformation of the Ethenyl Group

The ethenyl (vinyl) group at the 5-position of the pyridine ring provides a handle for a variety of chemical transformations, including hydrogenation, oxidation, and cycloaddition reactions.

The double bond of the ethenyl group can be selectively reduced to a single bond, yielding the corresponding 5-ethyl-6-fluoropyridin-3-amine. This transformation is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This modification removes the reactivity of the double bond and increases the conformational flexibility of the side chain.

The electron-rich double bond of the ethenyl group is susceptible to oxidation reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the ethenyl group into an epoxide. This reactive three-membered ring can be subsequently opened by various nucleophiles to introduce a range of functional groups.

Dihydroxylation: The ethenyl group can be converted to a diol through dihydroxylation. This can be achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

The ethenyl group can potentially participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. When reacted with a suitable diene, a new six-membered ring can be annulated onto the pyridine core. The feasibility and stereochemical outcome of this reaction would be influenced by the electronic nature of the pyridine ring and the specific diene used. This strategy offers a powerful method for the construction of complex polycyclic systems.

Reaction TypeReagentsProduct
HydrogenationH₂, Pd/CEthyl group
Epoxidationm-CPBAEpoxide
Syn-dihydroxylationOsO₄ (cat.), NMODiol
Diels-AlderDieneCycloadduct

Reactivity at Other Positions of the Pyridine Ring

The pyridine ring is characterized by an electron-deficient nature, which influences its reactivity. While electrophilic substitution is generally less favorable than in benzene, the nitrogen atom activates the ring for nucleophilic attack, particularly at the C2 and C4 positions. The substituents on the ring—an amino group at C3, an ethenyl group at C5, and a fluorine atom at C6—further modulate this reactivity, creating a nuanced landscape for selective functionalization.

Selective C-H Functionalization at Unsubstituted Positions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern synthetic chemistry, offering an atom-economical approach to modifying complex molecules. For this compound, the unsubstituted C2 and C4 positions are primary targets for such transformations.

Recent advances in catalysis have enabled the C-H functionalization of pyridines at positions that are not electronically favored. For instance, transition metal-catalyzed reactions, often involving palladium, rhodium, or iridium, can proceed via mechanisms that are not governed by the inherent electronic biases of the ring. Directed metalation, where a functional group directs a metal to a specific C-H bond, is a common strategy. While the amino group at C3 could potentially direct metalation to the C2 or C4 position, steric hindrance from the adjacent fluorine atom at C6 might influence the regioselectivity.

Literature on the direct C-H functionalization of 2-pyridones has shown that the C6 position is the most electron-deficient and can be selectively functionalized using specific catalytic systems. nih.gov While not directly analogous, this highlights the principle of exploiting subtle electronic differences for regioselective C-H activation. For this compound, the development of a selective C-H functionalization method for the C2 or C4 position would likely require careful optimization of catalysts, ligands, and reaction conditions to overcome the competing directing effects of the substituents.

Table 1: Potential C-H Functionalization Reactions at Unsubstituted Positions

PositionPotential Reaction TypeCatalyst/ReagentPotential Product
C2Directed Metalation-Cross CouplingPd(OAc)₂, P(t-Bu)₃, Base2-Aryl-5-ethenyl-6-fluoropyridin-3-amine
C4Radical Minisci-type ReactionAgNO₃, (NH₄)₂S₂O₈, R-COOH4-Alkyl-5-ethenyl-6-fluoropyridin-3-amine
C2/C4Photoredox CatalysisIr or Ru photocatalyst, Aryl diazonium saltArylated derivatives at C2 or C4

Halogen-Dance Reactions (if applicable)

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic ring. rsc.org This reaction typically proceeds through a deprotonation event to form an aryl anion, which then facilitates the halogen migration. For this compound, the presence of a fluorine atom at the C6 position raises the possibility of a halogen-dance reaction.

Studies on dihalopyridines, such as 2-fluoro-3-iodopyridine, have demonstrated that halogen-dance reactions can occur, with the thermodynamically more stable lithiated species being favored. nih.gov In the case of this compound, a strong base could potentially deprotonate the ring at the C4 position. If the resulting anion is sufficiently stable, a subsequent migration of the fluorine atom from C6 to another position, such as C4, could be envisioned, although the high bond strength of the C-F bond makes this a challenging transformation. Fluorine is generally considered a poor migrating group in halogen-dance reactions compared to heavier halogens like bromine and iodine. clockss.org

However, the presence of other halogens can facilitate such migrations. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine utilizes a halogen dance reaction. Therefore, if an additional halogen were introduced onto the pyridine ring of this compound, the likelihood of a halogen-dance reaction might increase, providing a route to novel substitution patterns.

Table 2: Plausibility of Halogen-Dance Reaction

FeatureAssessment for this compound
Presence of a Halogen Yes (Fluorine at C6)
Acidity of Ring Protons The C4-H is the most likely to be abstracted by a strong base.
Migratory Aptitude of Halogen Fluorine has a low migratory aptitude, making the reaction less likely than with Br or I.
Thermodynamic Driving Force The relative stability of the potential regioisomeric fluoro-pyridines would determine the feasibility.

Synthesis of Poly-functionalized Derivatives for Chemical Libraries

The development of chemical libraries of diverse, yet related, compounds is a critical strategy in drug discovery and materials science. The scaffold of this compound, with its multiple points of functionalization, is an excellent starting point for the construction of such libraries.

The amino group at C3, the ethenyl group at C5, and the reactive C2 and C4 positions offer orthogonal handles for derivatization. For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. The ethenyl group can undergo reactions such as hydrogenation, hydroboration-oxidation, or cross-metathesis to introduce further diversity.

A combinatorial approach, where different functionalization reactions are applied in a systematic manner, can lead to a large library of compounds from a single starting material. For example, a library could be generated by first derivatizing the amino group with a set of diverse carboxylic acids, followed by a Suzuki or Heck coupling reaction at a halogenated derivative of the pyridine ring.

The synthesis of combinatorial libraries of P-functionalized aminopyridines has been reported as ligands for catalysis, demonstrating the utility of this class of compounds in generating functional diversity. nih.gov While not directly employing this compound, this work provides a precedent for the use of functionalized aminopyridines in library synthesis.

Table 3: Proposed Scheme for a Poly-functionalized Library

StepReactionReagent SetResulting Diversity
1Acylation of C3-amino groupA library of 20 different acid chlorides20 unique amide derivatives
2Suzuki coupling at a pre-installed C4-bromo positionA library of 10 different boronic acids200 unique di-substituted compounds
3Olefin metathesis at C5-ethenyl groupA library of 5 different olefin partners1000 unique tri-substituted compounds

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Building Block for Complex Polycyclic Heterocycles

The structural motifs within 5-Ethenyl-6-fluoropyridin-3-amine offer multiple avenues for the synthesis of fused heterocyclic systems. The interplay between the aminopyridine core and the ethenyl substituent allows for a variety of cyclization strategies.

Fusion Reactions to Form Bi- and Tricyclic Systems (e.g., Naphthyridines, Pyrazolopyrimidines)

The 3-aminopyridine (B143674) moiety is a well-established precursor for the synthesis of naphthyridines, a class of nitrogen-containing bicyclic heterocycles. Several classical and modern synthetic methods can be envisioned for the conversion of this compound into substituted naphthyridine derivatives.

One such method is the Skraup synthesis , which involves the reaction of an aminopyridine with glycerol, an acid, and an oxidizing agent to form the quinoline (B57606) or naphthyridine ring system. The application of the Skraup reaction to various 3-aminopyridines is a known strategy for producing 1,5-naphthyridines. mdpi.com Another important method is the Gould-Jacobs reaction , where a 3-aminopyridine reacts with a substituted malonic acid ester, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative. mdpi.com

Palladium-catalyzed cross-coupling reactions also offer a powerful route to naphthyridinones. For instance, a related compound, 2-bromo-6-fluoropyridin-3-amine, has been shown to undergo a Heck reaction with methyl acrylate, followed by a phosphine-mediated cyclization to furnish a 1,5-naphthyridinone derivative. mdpi.com This suggests that the ethenyl group of this compound could potentially undergo similar transformations or be introduced at a different stage of the synthesis.

The aminopyridine structure is also a key component in the synthesis of pyrazolo[1,5-a]pyrimidines . These fused heterocyclic systems are typically formed through the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.gov While the direct synthesis from this compound would require its initial conversion to an aminopyrazole derivative, the underlying principle of using a substituted amine to construct a fused pyrimidine (B1678525) ring is a common synthetic strategy. nih.gov

Reaction Type Reactants for this compound Potential Product Relevant Analogy
Skraup ReactionGlycerol, Acid, Oxidizing AgentSubstituted 1,5-NaphthyridineSynthesis of 1,5-naphthyridines from 3-aminopyridines. mdpi.com
Gould-Jacobs ReactionDiethyl methylenemalonateSubstituted 4-Hydroxy-1,5-naphthyridinoneReaction of 3-aminopyridine with diethyl methylenemalonate. mdpi.com
Heck Reaction/CyclizationAcrylate ester (on a bromo-precursor)Substituted 1,5-NaphthyridinoneSynthesis from 2-bromo-6-fluoropyridin-3-amine. mdpi.com
Pyrazolo[1,5-a]pyrimidine synthesis(Following conversion to an aminopyrazole) 1,3-dicarbonyl compoundSubstituted Pyrazolo[1,5-a]pyrimidineGeneral synthesis from 5-amino-3-hetarylpyrazoles. nih.gov

Annulation Reactions with Other Cyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of polycyclic system synthesis. The dual functionality of this compound provides opportunities for such transformations. The ethenyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.

Furthermore, tandem annulation reactions of enynes are a modern approach to constructing functionalized pyridine (B92270) rings. beilstein-journals.org While this compound is already a pyridine, the principles of these reactions can be applied in reverse, where the existing pyridine ring is further functionalized and then undergoes annulation. For instance, the amino group can be transformed into other functional groups that can participate in intramolecular cyclizations with the ethenyl substituent or a derivative thereof.

Precursor to Chiral Compounds

The pyridinamine scaffold present in this compound offers a platform for the development of chiral molecules, which are of paramount importance in pharmaceuticals and materials science.

Enantio- and Diastereoselective Transformations

The ethenyl group of this compound is a prime target for enantio- and diastereoselective transformations. For example, asymmetric hydrogenation of the vinyl group could lead to a chiral ethyl-substituted pyridine derivative. This transformation is often accomplished using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands.

Another potential transformation is asymmetric dihydroxylation, which would convert the ethenyl group into a chiral diol. This reaction, typically carried out using osmium tetroxide in the presence of a chiral ligand, would introduce two new stereocenters into the molecule. The resulting chiral diol could then be used as a building block for more complex chiral structures.

Transformation Potential Reagents Potential Chiral Product
Asymmetric HydrogenationH₂, Chiral Rhodium or Ruthenium CatalystChiral 5-Ethyl-6-fluoropyridin-3-amine
Asymmetric DihydroxylationOsO₄, Chiral Ligand (e.g., from Sharpless)Chiral 5-(1,2-dihydroxyethyl)-6-fluoropyridin-3-amine
Asymmetric EpoxidationChiral Oxidizing Agent (e.g., Jacobsen's catalyst)Chiral 5-(oxiran-2-yl)-6-fluoropyridin-3-amine

Integration into Advanced Material Precursors (Excluding Material Properties)

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into precursors for advanced materials. The vinyl group allows for polymerization or for grafting onto polymer backbones. The fluorinated pyridine ring can impart specific electronic properties to a larger system and can also influence intermolecular interactions.

The synthesis of precursors for organic light-emitting diodes (OLEDs), for example, often involves the construction of large, conjugated molecules. The this compound unit could be incorporated into such structures through cross-coupling reactions, such as Suzuki or Stille couplings, by first converting the ethenyl group to a boronic acid or ester, or by introducing a halogen at another position on the ring. The fluorine atom can be beneficial in tuning the energy levels of the resulting material.

Monomer Synthesis for Polymer Backbones

The presence of the ethenyl group on the pyridine ring makes this compound a promising candidate as a monomer for the synthesis of functionalized polymer backbones. Vinylpyridines are known to undergo polymerization through various mechanisms, including radical, anionic, and controlled radical polymerization techniques, to yield poly(vinylpyridine)s. sci-hub.senih.gov These polymers have found applications in a range of areas due to the properties imparted by the pyridine moiety, such as its basicity and ability to coordinate with metal ions. mdpi.com

The incorporation of a fluorine atom onto the pyridine ring, as in this compound, is expected to significantly influence the properties of the resulting polymer. Fluorinated monomers are known to impart unique characteristics to polymers, including enhanced thermal stability, chemical resistance, and altered electronic properties. chemscene.comnih.gov The polymerization of fluorinated vinyl monomers has been a subject of considerable research, leading to the development of a wide array of specialty polymers. rsc.org Therefore, the polymerization of this compound could lead to novel poly(vinylpyridine) derivatives with tailored properties.

The general polymerization behavior of vinylpyridines can be illustrated by the polymerization of 4-vinylpyridine (B31050) (4-VP). The synthesis of poly(4-vinylpyridine) (P4VP) and its quaternized derivatives has been extensively studied. mdpi.com These polymers exhibit interesting solution and solid-state properties, which can be tuned by the degree of quaternization. mdpi.com Similarly, the amino group in this compound offers a site for further functionalization, which could be carried out either before or after polymerization, allowing for the creation of a diverse library of functional polymers. For instance, p-aminopyridine methacrylate (B99206) has been synthesized and successfully polymerized, demonstrating that the amino group can be compatible with radical polymerization conditions. researchgate.net

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodInitiator/Catalyst (Example)Potential Polymer Properties
Free Radical PolymerizationAzobisisobutyronitrile (AIBN)Broad molecular weight distribution
Anionic PolymerizationOrganolithium compoundsNarrow molecular weight distribution, controlled architecture
Atom Transfer Radical Polymerization (ATRP)Copper(I) complexes with N-containing ligandsControlled molecular weight and low dispersity
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationDithioesters, trithiocarbonatesControlled molecular weight and low dispersity over a wide range of monomers

Ligand Design for Catalysis

The aminopyridine scaffold is a well-established and highly valuable structural motif in the design of ligands for transition metal catalysis. ekb.eg The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelating system, forming stable complexes with a variety of metal centers. These aminopyridine-based ligands have been successfully employed in a wide range of catalytic transformations. ekb.egresearchgate.net

The specific substitution pattern of this compound makes it a particularly interesting building block for the synthesis of novel ligands. The fluorine atom at the 6-position, adjacent to the pyridine nitrogen, is expected to exert a strong electron-withdrawing effect. This can significantly modulate the electronic properties of the pyridine nitrogen, influencing the strength of its coordination to a metal center. The selective fluorination of pyridines is an active area of research, as it provides a powerful tool to fine-tune the properties of pyridine-containing molecules for applications in medicinal chemistry and catalysis. pkusz.edu.cnresearchgate.net

Furthermore, the ethenyl group at the 5-position offers a versatile handle for further modification of the ligand structure. This vinyl group can participate in a variety of chemical transformations, such as cross-coupling reactions, hydrofunctionalization, or polymerization. This allows for the incorporation of the aminopyridine metal complex into larger molecular architectures, including polymers or solid supports, leading to the development of recyclable or heterogenized catalysts.

The synthesis of transition metal complexes with aminopyridine ligands is generally straightforward, often involving the reaction of the aminopyridine with a suitable metal precursor. ekb.eg For example, aminopyridinato complexes of titanium have been prepared and shown to be active catalysts for hydroamination reactions. acs.org Similarly, iron complexes with aminopyridine-based ligands have been investigated for their catalytic activity in oxidation reactions. researchgate.net

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Metal CenterPotential Catalytic ApplicationRole of Substituents (Fluoro and Ethenyl)
PalladiumCross-coupling reactions (e.g., Suzuki, Heck)Fluoro group can enhance catalytic activity and stability. Ethenyl group allows for immobilization.
RhodiumHydroformylation, hydrogenationFluoro group modifies ligand electronics, affecting selectivity.
RutheniumMetathesis, transfer hydrogenationThe aminopyridine core can provide strong coordination to stabilize active species.
Iron/CopperOxidation reactions, atom transfer reactionsThe electronic properties tuned by the fluoro group can influence the redox potential of the metal center.

Emerging Research Directions for Fluorinated Pyridinamines

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fluorinated pyridinamines to reduce the environmental impact of chemical processes. Key areas of focus include:

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. For instance, one-pot multi-component reactions are an environmentally benign approach that allows for the generation of high structural diversity and molecular complexity in a single transformation.

Solvent-Free Reactions: Research is being conducted into performing reactions without the use of volatile organic solvents, which are often hazardous and contribute to pollution. While many current methods still rely on solvents, the development of solvent-free alternatives is a key goal.

Use of Greener Reagents: There is a push towards using less hazardous and more environmentally friendly reagents. For example, while some fluorination reactions can be hazardous, newer methods aim to use safer fluorinating agents. researchgate.net

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, is gaining traction as a powerful tool for the production of active pharmaceutical ingredients (APIs) and other fine chemicals, including fluorinated pyridinamines. asynt.com This approach offers several advantages over traditional batch processing:

Enhanced Safety: Flow reactors provide better control over reaction parameters such as temperature and pressure, reducing the risk of runaway reactions. youtube.com

Increased Efficiency: The small dimensions of flow reactors allow for rapid mixing and heat transfer, leading to faster reaction times and higher throughput. youtube.com

Scalability: Scaling up production in a flow system is often more straightforward than in batch processing, as it simply involves running the reactor for a longer duration. youtube.com

Automation: Flow chemistry systems can be automated, allowing for continuous monitoring and control of the reaction process, leading to more consistent product quality. youtube.com

A study by Senaweera et al. demonstrated the scalability of a flow reactor design for the dehydrofluorination of perfluoropyridine, showcasing the potential of this technology in fluorinated pyridine (B92270) chemistry. nih.gov

Mechanochemical Synthesis for Reduced Waste

Mechanochemistry, which involves using mechanical force to induce chemical reactions, is an emerging green chemistry technique that can significantly reduce solvent usage and waste generation. While specific applications to 5-Ethenyl-6-fluoropyridin-3-amine are not yet widely reported, the principles of mechanochemistry are being explored for various heterocyclic syntheses. This solvent-free approach offers the potential for more sustainable manufacturing processes for fluorinated pyridinamines in the future.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new catalysts is crucial for improving the selectivity and efficiency of reactions used to synthesize fluorinated pyridinamines. Recent advancements include:

Rhodium(III)-Catalyzed C–H Functionalization: A one-step method for preparing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes has been developed using a Rh(III) catalyst. nih.gov This method is notable for its high regioselectivity, especially with terminal alkynes. nih.gov

Palladium-Catalyzed Hydrogenation: A method for the selective reduction of fluoropyridines to fluorinated piperidines has been established using a heterogeneous palladium catalyst. acs.orgnih.gov This process is robust and tolerates air and moisture. acs.orgnih.gov

Silver(II) Fluoride-Mediated C–H Fluorination: A method for the site-selective fluorination of pyridines and diazines at the position alpha to the nitrogen has been developed using silver(II) fluoride (B91410). researchgate.netacs.orgnih.gov This reaction occurs at ambient temperature and allows for the introduction of a fluorine atom that can be subsequently displaced by various nucleophiles. researchgate.netacs.orgnih.gov

The choice of catalyst and reaction conditions plays a critical role in determining the regioselectivity of fluorination and other functionalization reactions on the pyridine ring. nih.govacs.org

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry is becoming an indispensable tool in the design of new molecules and the prediction of their chemical properties. Quantum chemical calculations can be used to:

Predict Molecular Geometry and Stability: Computational studies can provide insights into the three-dimensional structure of fluorinated pyridinamine derivatives and their relative stabilities. emerginginvestigators.org

Analyze Electronic Properties: Calculations of frontier molecular orbitals (HOMO and LUMO) and Mulliken charge analysis can help predict the reactivity of different sites on the molecule. emerginginvestigators.org This information is valuable for designing selective reactions.

Screen Potential Drug Candidates: By predicting properties like binding affinity to biological targets, computational methods can help prioritize the synthesis of the most promising derivatives for medicinal chemistry applications. emerginginvestigators.org

For example, a computational study on fluorinated allopurinol (B61711) demonstrated that fluorination can enhance chemical stability and modify reactivity, highlighting the potential of this approach for designing improved therapeutic agents. emerginginvestigators.org This methodology can be applied to the design of novel derivatives of this compound with desired reactivity and biological activity.

Conclusion

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of functionalized fluoropyridines is an area of significant interest in organic and medicinal chemistry. nih.govuni-muenster.de Key advancements that could be leveraged for the preparation of 5-ethenyl-6-fluoropyridin-3-amine involve multi-step synthetic sequences, often starting from commercially available pyridine (B92270) derivatives.

Methodologies for introducing fluorine into the pyridine ring are well-established and include nucleophilic aromatic substitution (SNAr) on activated halopyridines or diazotization of aminopyridines in the presence of a fluoride (B91410) source, such as in the Balz-Schiemann reaction. acs.orgacs.org More recent advances have focused on late-stage C-H fluorination, offering more direct routes to fluorinated heterocycles. acs.org

The introduction of the ethenyl (vinyl) group can be accomplished through various cross-coupling reactions, with the Stille or Suzuki couplings being prominent examples. These reactions would typically involve the coupling of a halogenated pyridine precursor with an organotin or organoboron reagent, respectively.

The amine group at the 3-position is often introduced via reduction of a corresponding nitro group or through nucleophilic substitution of a suitable leaving group. The synthesis of the precursor, 5-fluoropyridin-3-amine, is documented. bldpharm.com

A plausible synthetic approach for this compound would likely involve a multi-step process starting from a suitable dihalopyridine. For instance, a sequence could begin with the selective introduction of the fluorine atom, followed by the installation of the amino group, and finally, a palladium-catalyzed cross-coupling reaction to introduce the ethenyl group. The precise order of these steps would be crucial to manage regioselectivity and functional group compatibility.

Recent developments in catalysis, such as Rh(III)-catalyzed C–H functionalization for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, represent the cutting edge of synthetic methodology in this area. nih.gov While not directly applied to the target molecule, these innovative approaches highlight the ongoing evolution of synthetic strategies for complex pyridine derivatives.

Outlook on Future Research Avenues for this compound and its Derivatives

The future research landscape for this compound and its derivatives is likely to be driven by their potential applications in medicinal chemistry and materials science. Fluorinated pyridines are prevalent motifs in pharmaceuticals and agrochemicals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability and binding affinity. uni-muenster.deeurekalert.org

Future synthetic research will likely focus on developing more efficient and convergent strategies for the preparation of this compound. This could include the exploration of novel catalytic systems for one-pot or tandem reactions that minimize intermediate purification steps. The development of methods for the late-stage functionalization of a pre-existing 6-fluoropyridin-3-amine core could also be a significant area of investigation. acs.org

The ethenyl group serves as a versatile synthetic handle for further derivatization. Future work could explore the transformation of the vinyl group into other functional groups through reactions such as oxidation, reduction, or cycloaddition, thereby creating a library of novel compounds for biological screening.

From an applications perspective, derivatives of this compound could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease. The specific substitution pattern of the target molecule, combining a fluorine atom, an amino group, and a vinyl group, offers a unique electronic and steric profile that could be exploited in drug design. For example, related aminopyridine structures have been explored as scaffolds for various therapeutic agents.

Furthermore, the investigation of the polymerization potential of the ethenyl group could open up avenues in materials science, leading to the development of novel fluorinated polymers with tailored electronic and physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethenyl-6-fluoropyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce the ethenyl group, followed by fluorination at the 6-position. Key parameters include:

  • Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
  • Temperature control : Fluorination reactions often require cryogenic conditions to minimize side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
    • Yield Optimization : Use kinetic studies to identify rate-limiting steps and adjust stoichiometry or catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination position and purity, while ¹H/¹³C NMR resolves ethenyl and pyridine proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns for fluorine .
  • HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and isolates intermediates .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like kinases or GPCRs .
  • Assay Design :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays .
  • Cytotoxicity : Perform MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate apoptosis .
  • Control Experiments : Include fluorinated analogs (e.g., 5-methyl-6-fluoropyridin-3-amine) to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 09) to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Simulate ligand-receptor binding dynamics over 100+ ns to assess stability and affinity .
  • SAR Analysis : Combine computational data with experimental IC₅₀ values to identify key substituents (e.g., ethenyl vs. ethynyl groups) .

Q. What strategies resolve contradictions between computational predictions and experimental data in fluorinated pyridine systems?

  • Methodological Answer :

  • Error Source Analysis : Check for discrepancies in solvation models (implicit vs. explicit) or basis set limitations in DFT .
  • Experimental Validation : Redesign assays to isolate variables (e.g., steric effects vs. electronic effects) .
  • Iterative Feedback : Use machine learning (e.g., neural networks) to refine computational models with experimental datasets .

Q. How can researchers optimize heterocyclic systems for stability in aqueous biological environments?

  • Methodological Answer :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce hydrolysis susceptibility .
  • pH Stability Studies : Perform accelerated degradation tests across pH 3–10 to identify labile bonds .
  • Protective Group Strategies : Use tert-butoxycarbonyl (Boc) groups during synthesis to shield amine functionalities .

Q. What methodologies are critical for evaluating the environmental and toxicological profile of fluorinated pyridines?

  • Methodological Answer :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains .
  • Ecotoxicology : Measure LC₅₀ in Daphnia magna or algae to model aquatic toxicity .
  • Metabolite Tracking : Use LC-MS/MS to identify degradation products in simulated hepatic microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.